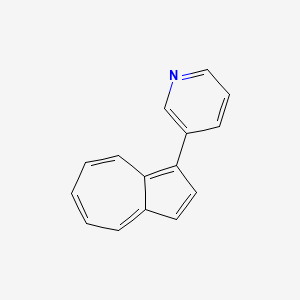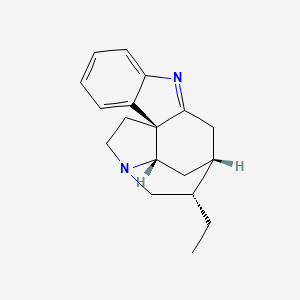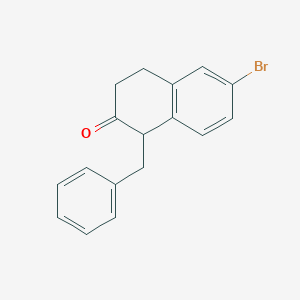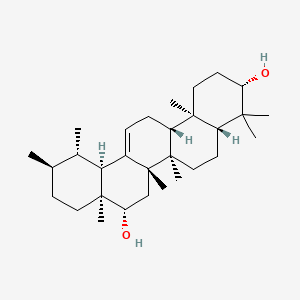![molecular formula C16H13IN2O3 B12640796 3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione](/img/structure/B12640796.png)
3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Hidroxi(fenil)amino]-1-(2-yodofenil)pirrolidina-2,5-diona es un compuesto orgánico complejo que pertenece a la clase de derivados de isoindolina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-[Hidroxi(fenil)amino]-1-(2-yodofenil)pirrolidina-2,5-diona típicamente implica la condensación de una amina primaria aromática con un derivado de anhídrido maleico. Esta reacción a menudo es catalizada por ácidos o bases y se puede llevar a cabo bajo condiciones de reflujo . Las condiciones de reacción, como la temperatura y el solvente, pueden influir significativamente en el rendimiento y la pureza del producto final.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar métodos más eficientes y escalables, como la síntesis de flujo continuo. Este enfoque permite un mejor control de los parámetros de reacción y puede conducir a mayores rendimientos y purezas .
Análisis De Reacciones Químicas
Tipos de Reacciones
3-[Hidroxi(fenil)amino]-1-(2-yodofenil)pirrolidina-2,5-diona experimenta varias reacciones químicas, incluyendo:
Oxidación: Este compuesto se puede oxidar para formar derivados de quinona.
Reducción: Las reacciones de reducción pueden convertirlo en derivados de amina.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden introducir diferentes grupos funcionales en la molécula.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: A menudo se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.
Sustitución: Los reactivos como los halógenos, los haluros de alquilo y los nucleófilos se emplean comúnmente.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones incluyen varios derivados de isoindolina sustituidos, que pueden tener diferentes propiedades biológicas y químicas .
Aplicaciones Científicas De Investigación
3-[Hidroxi(fenil)amino]-1-(2-yodofenil)pirrolidina-2,5-diona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Este compuesto ha mostrado potencial como inhibidor de ciertas enzimas y receptores.
Medicina: Se está investigando su posible uso en el tratamiento de diversas enfermedades, incluido el cáncer y los trastornos neurológicos.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 3-[Hidroxi(fenil)amino]-1-(2-yodofenil)pirrolidina-2,5-diona implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El compuesto puede inhibir la actividad de estos objetivos uniéndose a sus sitios activos, bloqueando así su función normal. Esta inhibición puede conducir a diversos efectos biológicos, como la supresión del crecimiento tumoral o la modulación de las respuestas inmunitarias .
Comparación Con Compuestos Similares
Compuestos Similares
Isoindolina-1,3-diona: Este compuesto comparte una estructura central similar, pero carece de los sustituyentes hidroxi y yodo.
Pirrolidina-2,5-diona: Este compuesto es estructuralmente similar, pero no tiene los sustituyentes aromáticos.
Singularidad
3-[Hidroxi(fenil)amino]-1-(2-yodofenil)pirrolidina-2,5-diona es única debido a sus sustituyentes específicos, que confieren propiedades químicas y biológicas distintas. La presencia de los grupos hidroxi y yodo mejora su reactividad y potencial para interactuar con objetivos biológicos .
Propiedades
Fórmula molecular |
C16H13IN2O3 |
|---|---|
Peso molecular |
408.19 g/mol |
Nombre IUPAC |
3-(N-hydroxyanilino)-1-(2-iodophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H13IN2O3/c17-12-8-4-5-9-13(12)18-15(20)10-14(16(18)21)19(22)11-6-2-1-3-7-11/h1-9,14,22H,10H2 |
Clave InChI |
ROFCNRMMPQQLCV-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)N(C1=O)C2=CC=CC=C2I)N(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4,6-Tris(2',6'-dimethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B12640720.png)

![N-((3aS,4R,6S,6aR)-6-(2-((tert-butyldimethylsilyl)oxy)ethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-6-chloro-5-nitro-2-(propylthio)pyrimidin-4-amine](/img/structure/B12640724.png)





![methyl 8-chloro-4-(1H-indol-5-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12640762.png)


![7-(4-Methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12640774.png)
![2-Cyanoethyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12640778.png)
![1,9-Diazaspiro[5.5]undecane-9-carboxylic acid, 1-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester](/img/structure/B12640780.png)
